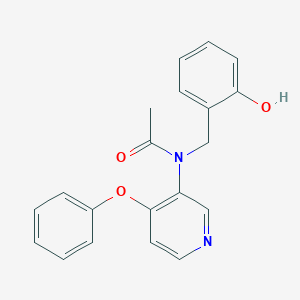

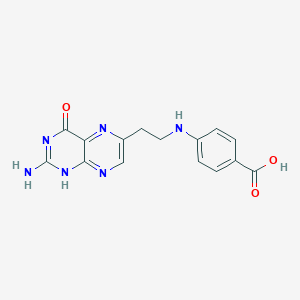

![molecular formula C8H10N2O4 B110805 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid CAS No. 953885-34-2](/img/structure/B110805.png)

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

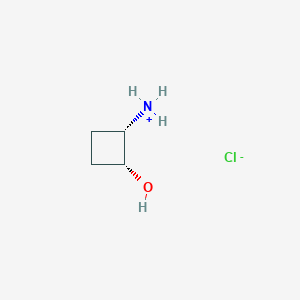

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O4 and its molecular weight is 198.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bifunctional Phosphine Ligand-Enabled Gold-Catalyzed Isomerizations

A study utilized bifunctional phosphine ligands to catalyze the conversion of acetylenic amides into 2-aminofurans, which are highly electron-rich. These furans, due to their electron-rich nature, are typically reactive and unstable, making their preparation and application in synthesis challenging. The study demonstrates a method to access these compounds, suggesting potential applications in synthesizing highly functionalized aniline products or carbazole-4-carboxylates with good to excellent yields (Li et al., 2019).

Novel Dicationic Imidazo[1,2-a]pyridines as Antiprotozoal Agents

Another application is found in the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds exhibit strong DNA affinities and significant in vitro and in vivo activity against protozoal infections, highlighting their potential in pharmaceutical applications (Ismail et al., 2004).

Synthesis of 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane

The synthesis of novel compounds like 1,1-bis(2-Carbamoylguanidino)furan-2-ylmethane, achieved through a two-step process from furfural and urea, opens up new avenues in chemical industries. This novel compound presents potential outlets in both pharmaceutical and chemical industries, suggesting its versatility in application (Orie et al., 2019).

Enzyme Cascade for Furan Carboxylic Acids Synthesis

A dual-enzyme cascade system has been developed for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This innovative approach utilizes the catalytic promiscuity of alcohol dehydrogenases and exploits internal recycling of hydrogen peroxide, pointing towards eco-friendly and efficient synthesis methods in the polymer and pharmaceutical industries (Jia et al., 2019).

Synthesis of Schiff Bases for Antimicrobial Activity

Research into the synthesis of Schiff bases from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes showcases the potential for developing new antimicrobial agents. The creation of these compounds through the Gewald reaction and their characterization for antimicrobial activity illustrates the ongoing exploration of furan derivatives in combating microbial resistance (Arora et al., 2013).

Propriétés

IUPAC Name |

2-(furan-2-ylmethylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXYTQHDSGUOCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953885-34-2 |

Source

|

| Record name | 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.